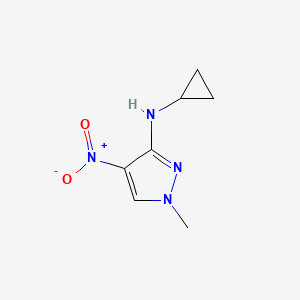![molecular formula C25H26N4O2S B2885337 4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide CAS No. 942005-01-8](/img/structure/B2885337.png)
4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The reaction of 3-1 with bis(2-chloroethyl)amine hydrochloride was carried out in diethylene glycol monomethyl ether and the corresponding phenylpiperazine (4-1) was obtained .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .科学的研究の応用
Antibacterial and Tuberculostatic Activities
Research on similar compounds, particularly those with phenylpiperazine derivatives, has shown significant promise in the development of new antibacterial agents. For instance, studies have demonstrated that certain 4-phenylpiperazine derivatives exhibit high antimicrobial activity towards anaerobes, including both Gram-negative and Gram-positive bacteria, although they were inactive towards aerobes. These compounds also displayed tuberculostatic activity in vitro against the standard H37Rv strain and strains isolated from tuberculotic patients, with minimum inhibitory concentration (MIC) values within 12.5–100µg/mL (Pancechowska-Ksepko et al., 2008).
Anticancer Activity
The design and synthesis of related compounds have led to the discovery of potential anticancer agents. A series of substituted benzamides were synthesized and evaluated for their anticancer activity against multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). These compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher activity than the reference drug etoposide, highlighting their potential as effective anticancer agents (Ravinaik et al., 2021).
Antiviral Activity
Another significant area of application is in antiviral research. Novel benzamide-based derivatives have been synthesized and tested for their anti-influenza A virus activities, particularly against the subtype H5N1, commonly known as bird flu. Certain compounds from this research demonstrated significant antiviral activities, reducing viral presence by 85–65% in vitro. This suggests that such compounds could be valuable in the development of new antiviral drugs, offering hope for treatments against strains of influenza that are dangerous to humans (Hebishy et al., 2020).
Structural and Conformational Studies
The structural diversity of compounds containing elements such as N-methylpiperazine alongside phenyl and N-heterocyclic substituents offers a rich field for exploring biochemical interactions and molecular conformations. Studies have been conducted to synthesize and analyze the spectroscopic, structural, and conformational characteristics of these compounds. Such research provides insights into the molecular behavior of these compounds in solution, contributing to a deeper understanding of their potential applications in medicinal chemistry and drug design (Iriepa & Bellanato, 2013).
作用機序
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other anti-tubercular agents, possibly by inhibiting essential enzymes or disrupting key metabolic pathways in the bacteria .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the metabolic pathways of mycobacterium tuberculosis, leading to bacterial death .
Pharmacokinetics
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Based on its potential anti-tubercular activity, it may lead to the death of mycobacterium tuberculosis cells .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the pH and dielectric constant of the medium, the cavity size of the host, the chemical characteristics of the substituents in the guest entity, and the presence/absence of metal cations can all impact the efficacy and stability of the compound .
将来の方向性
The future directions of research on this compound could involve further exploration of its antimicrobial and anticancer activities, as well as its potential use as a lead compound for rational drug designing . Further studies could also investigate the distinctive modes of antibiotic activity of small molecules when used in conjunction with a cell penetrating peptide .
特性
IUPAC Name |
4-methyl-N-[4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S/c1-17-7-9-18(10-8-17)23(30)27-25-26-22-20(11-12-21(22)32-25)24(31)29-15-13-28(14-16-29)19-5-3-2-4-6-19/h2-10,20H,11-16H2,1H3,(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXTUPIXXBABLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2885254.png)
![Ethyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-1-methylpyrazole-4-carboxylate](/img/structure/B2885255.png)
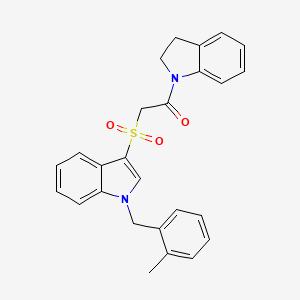
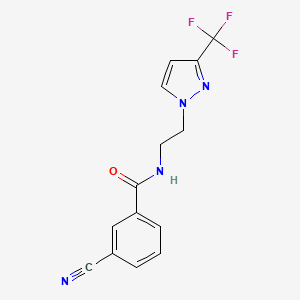
![N-(3,5-dimethoxyphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2885259.png)
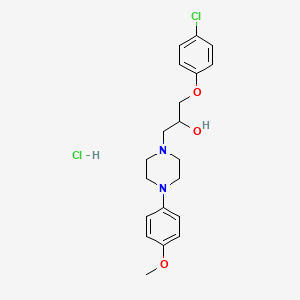

![N-(3,5-dimethylphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2885269.png)
![(4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2885270.png)
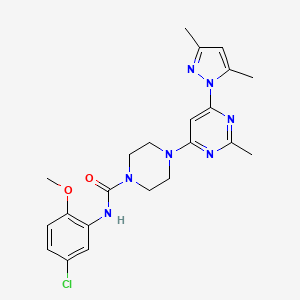
![6-allyl-N-(3,4-dimethoxyphenethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2885274.png)


